Ethyl 2-amino-3,5,6-trifluoroisonicotinate
Overview
Description
Ethyl 2-amino-3,5,6-trifluoroisonicotinate is a chemical compound with the molecular formula C<sub>8</sub>H<sub>7</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub> . It belongs to the class of isonicotinic acid derivatives and contains three fluorine atoms attached to the isonicotinate ring. The ethyl group is linked to the amino nitrogen, resulting in its name.
Synthesis Analysis
The synthesis of Ethyl 2-amino-3,5,6-trifluoroisonicotinate involves several steps. One common approach is the fluorination of isonicotinic acid derivatives using appropriate reagents. The trifluoromethyl group is introduced to the aromatic ring, followed by esterification with ethanol to form the ethyl ester.
Molecular Structure Analysis
The compound’s molecular structure consists of a six-membered isonicotinate ring with three fluorine atoms at positions 3, 5, and 6. The ethyl group is attached to the amino nitrogen (position 2). The trifluoromethyl substitution imparts unique properties to the molecule.
Chemical Reactions Analysis
Ethyl 2-amino-3,5,6-trifluoroisonicotinate can participate in various chemical reactions:
- Nucleophilic substitution : The amino group can undergo substitution reactions.
- Ester hydrolysis : The ester linkage can be cleaved under acidic or basic conditions.
- Fluorination reactions : The trifluoromethyl group may react with other nucleophiles.
Physical And Chemical Properties Analysis
- Melting Point : Varies, but typically above room temperature.
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.
- Color : Often appears as a white to pale yellow solid.
Scientific Research Applications
Synthesis and Chemical Applications
Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, closely related to Ethyl 2-amino-3,5,6-trifluoroisonicotinate, has been utilized as an intermediate in synthesizing various chemical compounds. For example, it has been used in the synthesis of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976). Such compounds have potential applications in creating new materials with specific chemical properties.
Chromatography and Analysis
In the realm of chromatography, derivatization of amino acids using compounds like ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate has been explored. This method is used for rapid separation of enantiomeric isomers in capillary gas chromatography, indicating the relevance of Ethyl 2-amino-3,5,6-trifluoroisonicotinate in analytical chemistry (Abe et al., 1996).
Medicinal Chemistry
In medicinal chemistry, analogs of Ethyl 2-amino-3,5,6-trifluoroisonicotinate have been synthesized and evaluated for various biological activities. For example, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives were studied as inhibitors of AP-1 and NF-κB mediated transcriptional activation (Palanki et al., 2002). Such studies highlight the compound's potential in drug discovery and development.
Material Science and Corrosion Inhibition
In the field of material science, compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, which share a similar structure to Ethyl 2-amino-3,5,6-trifluoroisonicotinate, have been explored as corrosion inhibitors. These compounds show significant efficiency in protecting metals like mild steel, indicating their application in industrial processes (Dohare et al., 2017).
Safety And Hazards
- Toxicity : Limited information is available, but caution should be exercised due to the presence of fluorine atoms.
- Handling : Use appropriate protective equipment (gloves, goggles) when working with this compound.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research avenues for Ethyl 2-amino-3,5,6-trifluoroisonicotinate include:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatization strategies for improved properties.
- Environmental Impact : Assess its fate and impact in the environment.
properties
IUPAC Name |
ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-8(14)3-4(9)6(11)13-7(12)5(3)10/h2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKXZLOECBXQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573325 | |
Record name | Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3,5,6-trifluoroisonicotinate | |
CAS RN |
259675-84-8 | |
Record name | Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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